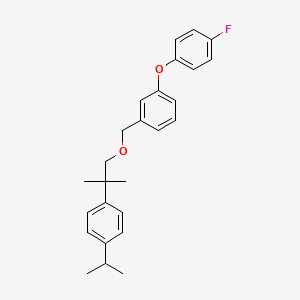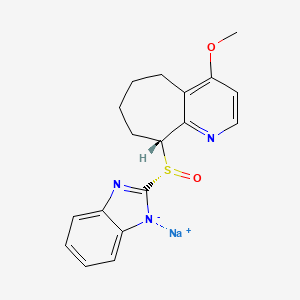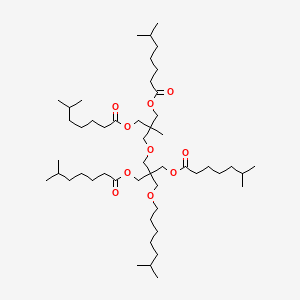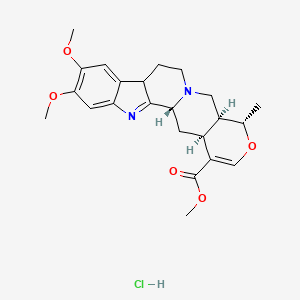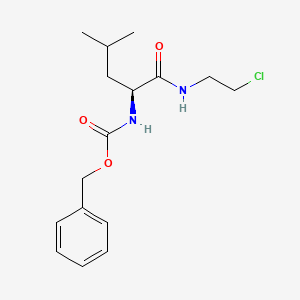
Carbamic acid, (1-(((2-chloroethyl)amino)carbonyl)-3-methylbutyl)-, phenylmethyl ester, (S)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Carbamic acid, (1-(((2-chloroethyl)amino)carbonyl)-3-methylbutyl)-, phenylmethyl ester, (S)- is a complex organic compound with significant applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a carbamic acid moiety, a chloroethyl group, and a phenylmethyl ester group. The stereochemistry of the compound is denoted by the (S)- configuration, indicating its specific three-dimensional arrangement.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, (1-(((2-chloroethyl)amino)carbonyl)-3-methylbutyl)-, phenylmethyl ester, (S)- typically involves multiple steps. One common approach is the reaction of 2-chloroethylamine with a suitable isocyanate to form the corresponding carbamate. This intermediate is then reacted with 3-methylbutylamine under controlled conditions to yield the desired product. The final step involves esterification with phenylmethanol to obtain the phenylmethyl ester derivative.
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions such as temperature, pressure, and reactant concentrations. This method enhances the efficiency and scalability of the synthesis process, making it suitable for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
Carbamic acid, (1-(((2-chloroethyl)amino)carbonyl)-3-methylbutyl)-, phenylmethyl ester, (S)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The chloroethyl group can undergo nucleophilic substitution reactions with nucleophiles such as thiols or amines, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Nucleophiles such as thiols, amines; reactions often conducted in polar solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted carbamates or amides.
Wissenschaftliche Forschungsanwendungen
Carbamic acid, (1-(((2-chloroethyl)amino)carbonyl)-3-methylbutyl)-, phenylmethyl ester, (S)- has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.
Biology: Employed in studies involving enzyme inhibition and protein modification due to its reactive functional groups.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and coatings.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Carbamic acid, 2-chloroethyl ester: Similar in structure but lacks the 3-methylbutyl and phenylmethyl ester groups.
Methyl (2-((2-chloroethyl)aminocarbonyl)phenyl)carbamate: Contains a similar chloroethyl group but differs in the ester and amine substituents.
Uniqueness
Carbamic acid, (1-(((2-chloroethyl)amino)carbonyl)-3-methylbutyl)-, phenylmethyl ester, (S)- is unique due to its specific combination of functional groups and stereochemistry, which confer distinct reactivity and biological activity. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound in research and industrial applications.
Eigenschaften
| 83510-60-5 | |
Molekularformel |
C16H23ClN2O3 |
Molekulargewicht |
326.82 g/mol |
IUPAC-Name |
benzyl N-[(2S)-1-(2-chloroethylamino)-4-methyl-1-oxopentan-2-yl]carbamate |
InChI |
InChI=1S/C16H23ClN2O3/c1-12(2)10-14(15(20)18-9-8-17)19-16(21)22-11-13-6-4-3-5-7-13/h3-7,12,14H,8-11H2,1-2H3,(H,18,20)(H,19,21)/t14-/m0/s1 |
InChI-Schlüssel |
QRTZGSGKEWWPRU-AWEZNQCLSA-N |
Isomerische SMILES |
CC(C)C[C@@H](C(=O)NCCCl)NC(=O)OCC1=CC=CC=C1 |
Kanonische SMILES |
CC(C)CC(C(=O)NCCCl)NC(=O)OCC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


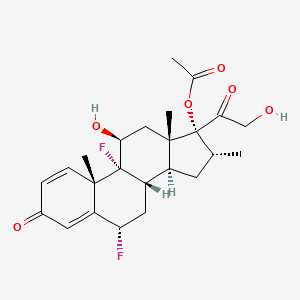
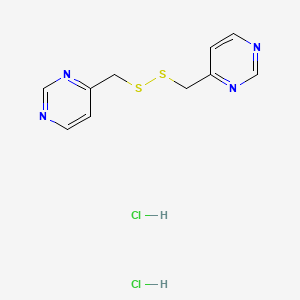
![(E)-but-2-enedioic acid;1-[3-(butoxymethyl)-4-[3-(tert-butylamino)-2-hydroxypropoxy]phenyl]ethanone](/img/structure/B12777930.png)
